delta-Amyrin acetate
Overview
Description
The compound delta-Amyrin acetate is a complex organic molecule It is known for its intricate structure, which includes multiple stereocenters and a variety of functional groups
Mechanism of Action
Target of Action
It is known that amyrin compounds, in general, have shown high value as antimicrobial and antifungal agents in plants, and they share pharmacologically relevant properties .
Mode of Action
It is known that the enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) proceed with complete regio- and stereospecificity, leading to the formation of new C–C bonds and chiral centers and to the generation of diverse polycyclic sterols and triterpenoids .
Biochemical Pathways
Delta-Amyrin acetate is involved in the biosynthetic pathway from farnesyl diphosphate (FPP) to cycloartenol or β-amyrin . This pathway includes the actions of squalene synthase (SQS) and squalene epoxidase (SQE), leading to the formation of diverse polycyclic sterols and triterpenoids .
Pharmacokinetics
It is known that the procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
Result of Action
The pentacyclic triterpene α, β-amyrin isolated from Protium heptaphyllum exerts antihyperglycemic and hypolipidemic effects in mouse models of STZ-induced diabetes and high-fat diet-induced hyperlipidemia
Biochemical Analysis
Biochemical Properties
Delta-Amyrin acetate interacts with various enzymes and proteins in biochemical reactions. It is synthesized from 2,3-oxidosqualene by the enzyme β-amyrin synthase . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the triterpene backbone of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to have anti-inflammatory effects . It inhibits the secretion of pro-inflammatory cytokines like PGE2 and IL-6, and also inhibits the activation of NF-κB, a key regulator of immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to proteins in the blood, which can impact its efficacy . Strong protein binding may lead to prolonged therapeutic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on the production of amyrin in yeast, it was found that the production of amyrin increased over time with metabolic stimulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study on mice, it was found that administration of β-amyrin, a compound similar to this compound, resulted in a significant decrease in edema in a dose-dependent manner .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is synthesized from 2,3-oxidosqualene, a common intermediate in the biosynthesis of sterols and triterpenoids .
Transport and Distribution
It is known that it binds to proteins in the blood, which can impact its distribution and efficacy .
Subcellular Localization
The subcellular localization of this compound is not well studied. The enzyme that synthesizes it, β-amyrin synthase, is located in the cytosol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta-Amyrin acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the picene core: This can be achieved through cyclization reactions.
Functionalization: Introduction of the acetate group and other functional groups through esterification and other organic reactions.
Purification: Techniques such as chromatography are used to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
delta-Amyrin acetate: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the molecule.
Substitution: Functional groups can be substituted with others under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
delta-Amyrin acetate: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
β-Amyrin acetate: Shares a similar structure but differs in specific functional groups and stereochemistry.
α-Amyrin acetate: Another related compound with slight variations in its molecular structure.
Uniqueness
delta-Amyrin acetate: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
51361-60-5 |
---|---|
Molecular Formula |
C32H52O2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24?,25-,26+,29-,30+,31-,32-/m1/s1 |
InChI Key |
HPCVECTWKNBXCO-IUJOGEKDSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.